Gepotidacin mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

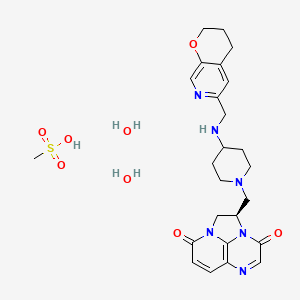

2D Structure

3D Structure of Parent

Properties

CAS No. |

1624306-20-2 |

|---|---|

Molecular Formula |

C25H36N6O8S |

Molecular Weight |

580.7 g/mol |

IUPAC Name |

(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;methanesulfonic acid;dihydrate |

InChI |

InChI=1S/C24H28N6O3.CH4O3S.2H2O/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;1-5(2,3)4;;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H3,(H,2,3,4);2*1H2/t19-;;;/m1.../s1 |

InChI Key |

MTLHHQWYERWLIX-RGFWRHHQSA-N |

Isomeric SMILES |

CS(=O)(=O)O.C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.O.O |

Canonical SMILES |

CS(=O)(=O)O.C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.O.O |

Origin of Product |

United States |

Foundational & Exploratory

Gepotidacin mesylate mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Gepotidacin (B1671446) Mesylate

Introduction

Gepotidacin, marketed under the brand name Blujepa, is a first-in-class oral antibiotic belonging to the triazaacenaphthylene class.[1][2] Developed by GlaxoSmithKline, it represents a significant advancement in the fight against antimicrobial resistance, being the first new oral antibiotic for uncomplicated urinary tract infections (uUTIs) in nearly three decades.[2][3] Gepotidacin operates via a novel mechanism of action, targeting essential bacterial enzymes in a manner distinct from existing antibiotic classes, which allows it to be effective against a broad spectrum of Gram-positive and Gram-negative pathogens, including strains resistant to current therapies like fluoroquinolones.[4][5][6]

Core Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

Gepotidacin is a bactericidal agent that exerts its effect by inhibiting bacterial DNA replication.[7][8] Its primary mechanism involves the dual targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][5] These enzymes are critical for managing the topological state of DNA during replication, transcription, and cell division.[1]

-

DNA Gyrase: Responsible for introducing negative supercoils into DNA, a process vital for the initiation of DNA replication and transcription.[5]

-

Topoisomerase IV: Plays a crucial role in decatenating (separating) newly replicated circular chromosomes, allowing them to segregate into daughter cells during cell division.[5]

Gepotidacin selectively binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1][9] This interaction occurs at a unique binding site, distinct from that of fluoroquinolones, another class of antibiotics that also targets these enzymes.[4][6][10] This novel binding mode is fundamental to gepotidacin's ability to bypass existing fluoroquinolone resistance mechanisms.[4][11]

By inhibiting both enzymes, gepotidacin effectively halts essential DNA processes, leading to the cessation of bacterial growth and ultimately, cell death.[5][10] For most pathogens, gepotidacin provides a well-balanced inhibition of both enzymes, a key feature that contributes to a lower propensity for the development of target-mediated resistance.[7][12][13] A single mutation in one target enzyme may not significantly impact the drug's overall activity, as the other enzyme remains inhibited.[7][13]

dot

References

- 1. Gepotidacin - Wikipedia [en.wikipedia.org]

- 2. urologytimes.com [urologytimes.com]

- 3. contagionlive.com [contagionlive.com]

- 4. Portico [access.portico.org]

- 5. What is Gepotidacin used for? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. contagionlive.com [contagionlive.com]

- 8. obgproject.com [obgproject.com]

- 9. Gepotidacin for the Treatment of Uncomplicated Urogenital Gonorrhea: A Phase 2, Randomized, Dose-Ranging, Single-Oral Dose Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. facm.ucl.ac.be [facm.ucl.ac.be]

- 12. gsk.com [gsk.com]

- 13. journals.asm.org [journals.asm.org]

Gepotidacin: A Technical Guide to the First-in-Class Triazaacenaphthylene Antibiotic

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Gepotidacin (B1671446) (formerly GSK2140944) marks a significant advancement in the fight against antimicrobial resistance. As the first oral antibiotic for uncomplicated urinary tract infections (uUTIs) to be approved in over two decades, its novel chemical structure and unique mechanism of action offer a critical new option for treating infections caused by resistant bacterial pathogens. This technical guide provides a comprehensive overview of gepotidacin's chemical structure, physicochemical properties, and its pharmacological profile, supported by experimental data and methodologies.

Chemical Identity and Physicochemical Properties

Gepotidacin is a synthetic organic compound belonging to the triazaacenaphthylene class. Its chemical identity and key properties are summarized below.

Chemical Structure and Identifiers

The molecular structure of gepotidacin features a core triazaacenaphthylene moiety linked to a piperidinyl-methylamino-pyranopyridine side chain. This structure is distinct from existing antibiotic classes, including fluoroquinolones.[1][2]

| Identifier | Value | Reference |

| IUPAC Name | (2R)-2-({4-[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethyl)amino]-1-piperidinyl}methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | [3] |

| Alternate Name | (3R)-3-([4-((2H,3H,4H-pyrano[2,3-c]pyridin-6-ylmethyl)amino)piperidin-1-yl]methyl)-1,4,7-triazatricyclo[6.3.1.0^(4,12)]dodeca-6,8(12),9-triene-5,11-dione | [4][5] |

| CAS Number | 1075236-89-3 | [3] |

| Molecular Formula | C₂₄H₂₈N₆O₃ | [3][6] |

| Molecular Weight | 448.527 g·mol⁻¹ | [3] |

| SMILES | c1cc(=O)n2c3c1ncc(=O)n3--INVALID-LINK--CN4CCC(CC4)NCc5cc6c(cn5)OCCC6 | [3] |

| InChI | InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1 | [3] |

| InChIKey | PZFAZQUREQIODZ-LJQANCHMSA-N | [3] |

Physicochemical Properties

Gepotidacin's activity and disposition are influenced by its physicochemical characteristics. The presence of two key amino functions results in pH-dependent ionization and distribution properties.[4][5]

| Property | Value | Conditions | Reference |

| pKa₁ (amino function A) | 8.83 (calculated) | - | [4][5] |

| pKa₂ (amino function B) | 6.20 (calculated) | - | [4][5] |

| logD | -0.73 (calculated) | pH 8 | [4][5] |

| logD | -1.72 (calculated) | pH 7 | [4][5] |

| logD | -4.23 (calculated) | pH 5 | [4][5] |

| Hydrogen Bond Acceptors | 4 | - | [2] |

| Hydrogen Bond Donors | 1 | - | [2] |

| Rotatable Bonds | 5 | - | [2] |

| Topological Polar Surface Area | 94.28 Ų | - | [2] |

Pharmacology and Mechanism of Action

Gepotidacin is a bactericidal antibiotic that inhibits bacterial DNA replication through a novel mechanism targeting two essential type II topoisomerase enzymes.[7][8]

Mechanism of Action

Gepotidacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[9] Its mechanism is distinct from that of fluoroquinolones, which also target these enzymes.[1][9] Gepotidacin binds to a novel site on the enzyme-DNA complex, specifically interacting with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[3][10] This binding stabilizes the pre-cleavage state of the complex, preventing DNA strand passage and resealing, which ultimately leads to the accumulation of single-stranded breaks in the bacterial chromosome, cessation of DNA replication, and cell death.[2][5][9] This dual-targeting action is well-balanced, meaning it inhibits both enzymes at similar concentrations, which is believed to lower the propensity for the development of target-mediated resistance.[1][5]

Pharmacokinetics

Gepotidacin is administered orally and is rapidly absorbed. Its pharmacokinetic profile has been characterized in healthy volunteers and in patients with uncomplicated urinary tract infections.[3][11]

| Parameter | Value | Population/Conditions | Reference |

| Time to Peak (Tₘₐₓ) | ~1.5 - 2.0 hours | Adults with uUTI | [3][11] |

| Max Concentration (Cₘₐₓ) | 4.2 mcg/mL | Adults with uUTI, 1500 mg dose q12h (steady state) | [3] |

| AUC (0-12h) | 22.8 mcg·h/mL | Adults with uUTI, 1500 mg dose q12h (steady state) | [3] |

| Absolute Bioavailability | ~45% | - | [3] |

| Plasma Protein Binding | 25 - 41% | - | [3] |

| Volume of Distribution (Vss) | 172.9 L | Steady state | [3] |

| Elimination Half-life (t₁/₂) | ~9.3 hours | Terminal | [3] |

| Total Clearance | 33.4 L/hour | - | [3] |

| Metabolism | Primarily via CYP3A4 | Minor metabolite M4 (~11%) | [3] |

| Excretion | ~52% Fecal (~30% unchanged) | - | [3] |

| Excretion | ~31% Urinary (~20% unchanged) | - | [3] |

| Accumulation | ~40% | Reaches steady state by Day 3 | [3] |

Pharmacodynamics

The efficacy of gepotidacin is best predicted by the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[10][12] This PK/PD index has been established through in vitro and in vivo infection models.

| PK/PD Index | Organism | Endpoint | Median fAUC/MIC Target | Reference |

| fAUC/MIC | E. coli | Net Bacterial Stasis | 33.9 | [12][13] |

| fAUC/MIC | E. coli | 1-log₁₀ CFU Reduction | 43.7 | [12][13] |

| fAUC/MIC | E. coli | 2-log₁₀ CFU Reduction | 60.7 | [12][13] |

| fAUC/MIC | E. coli & K. pneumoniae | 1-log₁₀ CFU Reduction (in vivo) | 13 | [14] |

| fAUC/MIC | E. coli | Suppression of Resistance | ≥ 275 | [13] |

| fAUC/MIC | S. aureus & S. pneumoniae | Best describes efficacy | - | [10] |

Experimental Protocols and Methodologies

The characterization of gepotidacin's properties relies on a range of established and specialized experimental models. The core methodologies for key assays are outlined below.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of gepotidacin against purified bacterial DNA gyrase and topoisomerase IV.

Methodology: DNA Supercoiling (Gyrase) and Decatenation (Topoisomerase IV) Assays [5][10][13]

-

Reaction Mixture Preparation: Assays are conducted in a buffered solution (e.g., Tris-HCl or HEPES) containing purified enzyme (gyrase or topoisomerase IV at low nM concentrations), a DNA substrate, ATP (1-1.5 mM), and necessary cofactors (e.g., MgCl₂). For supercoiling, relaxed plasmid DNA (e.g., pBR322) is used as the substrate. For decatenation, catenated kinetoplast DNA (kDNA) is used.

-

Compound Incubation: Reactions are initiated in the presence of varying concentrations of gepotidacin.

-

Incubation: Mixtures are incubated at 37°C for a defined period (e.g., 20-60 minutes) sufficient for the enzyme to catalyze the reaction in the absence of an inhibitor.

-

Reaction Termination: The reaction is stopped by adding a solution containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).

-

Analysis: The topological state of the DNA products is analyzed by agarose (B213101) gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide).

-

Quantification: DNA bands are visualized under UV light and quantified using a densitometer. The concentration of gepotidacin required to inhibit 50% of the enzyme's catalytic activity (IC₅₀) is calculated from the concentration-response curve.[1]

In Vivo Efficacy Models

Objective: To determine the PK/PD index associated with antibacterial efficacy and establish the magnitude of exposure required for a therapeutic effect in a mammalian system.

Methodology: Neutropenic Murine Thigh Infection Model [3][4][9]

-

Induction of Neutropenia: Mice (e.g., female ICR or CD-1 strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection). This minimizes the host immune response, allowing for the direct assessment of the antibiotic's activity.

-

Infection: A standardized inoculum of the target bacteria (e.g., 10⁶-10⁷ CFU/mL of E. coli or S. aureus) is injected into the thigh muscle of the mice.

-

Treatment: At a set time post-infection (e.g., 2 hours), treatment with gepotidacin is initiated. Various dosing regimens (different total doses and dosing intervals) are administered, typically subcutaneously or orally.

-

Endpoint Measurement: After a fixed duration (e.g., 24 hours), mice are euthanized. The thigh muscles are aseptically removed, homogenized, and serially diluted.

-

Quantification: The diluted homogenates are plated on agar (B569324) to determine the number of viable bacteria, expressed as colony-forming units (CFU) per gram of tissue.

-

PK/PD Analysis: The change in bacterial load (log₁₀ CFU/g) from the start of therapy is correlated with pharmacokinetic parameters (e.g., fAUC, fCₘₐₓ) measured in parallel satellite animal groups to determine the PK/PD index that best predicts efficacy (e.g., fAUC/MIC).

In Vitro Pharmacokinetic/Pharmacodynamic Models

Objective: To characterize the time course of antibacterial activity and evaluate the potential for resistance amplification under simulated human pharmacokinetic profiles.

Methodology: Hollow-Fiber Infection Model (HFIM) [11][15][16]

-

System Setup: The HFIM consists of a central reservoir connected to a cartridge containing semi-permeable hollow fibers. The bacterial culture is inoculated into the extracapillary space (peripheral compartment) of the cartridge.

-

Pharmacokinetic Simulation: Fresh culture medium is continuously pumped from the central reservoir through the intracapillary space of the fibers. Gepotidacin is administered into the central reservoir to simulate human free-drug plasma concentration-time profiles, including specific doses and elimination half-lives. The drug diffuses across the fiber membrane into the peripheral compartment, exposing the bacteria to dynamic drug concentrations.

-

Bacterial Inoculation: A high-density bacterial inoculum (e.g., 10⁶ CFU/mL) is introduced into the extracapillary space.

-

Sampling: Samples are collected from the peripheral compartment over an extended period (e.g., 7-10 days).

-

Analysis: The total bacterial population is quantified by plating on drug-free agar. The resistant subpopulation is quantified by plating on agar containing multiples of the baseline MIC.

-

Endpoint Evaluation: The model allows for the determination of the fAUC/MIC ratio required to prevent the amplification of resistant bacterial subpopulations.

Cellular Accumulation Assays

Objective: To quantify the uptake and efflux of gepotidacin in eukaryotic cells, providing insight into its activity against intracellular pathogens.

Methodology: Accumulation in THP-1 Macrophages [14][17]

-

Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophage-like cells.

-

Accumulation Phase: Cells are incubated with radiolabeled ([¹⁴C]) gepotidacin at a clinically relevant concentration (e.g., 1 mg/L) for various time points.

-

Sample Processing: At each time point, the incubation medium is removed, and cells are washed to remove extracellular drug. The cells are then lysed.

-

Quantification: The amount of intracellular radiolabeled gepotidacin is measured using liquid scintillation counting. The cell protein content is measured to normalize the data.

-

Efflux Phase: After an initial loading period (e.g., 30 minutes), the drug-containing medium is replaced with drug-free medium. Samples are collected over time to measure the rate of drug efflux.

-

Analysis: The intracellular concentration is calculated and often expressed as an intracellular-to-extracellular concentration ratio. Kinetic parameters for influx (kᵢₙ) and efflux (kₒᵤₜ) are determined.[17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. noblelifesci.com [noblelifesci.com]

- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fibercellsystems.com [fibercellsystems.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fibercellsystems.com [fibercellsystems.com]

- 17. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gepotidacin synthesis pathway and precursors

An In-depth Technical Guide on the Synthesis Pathway and Precursors of Gepotidacin (B1671446)

Gepotidacin is a first-in-class triazaacenaphthylene antibacterial agent that inhibits bacterial DNA replication through a novel mechanism of action. Its synthesis is a multi-step process that involves the construction of the core triazaacenaphthylene scaffold followed by the addition of the side chains. This guide provides a detailed overview of the synthesis pathway, key precursors, and experimental protocols involved in the production of Gepotidacin.

Gepotidacin Synthesis Pathway Overview

The synthesis of Gepotidacin can be broadly divided into two main stages: the formation of the core triazaacenaphthylene scaffold and the subsequent addition of the side chain. The overall process has been detailed in patent literature, with optimizations aimed at improving yield and safety.[1]

The synthesis commences with the reaction between 2-chloro-6-methoxy-3-nitro-pyridine and 2-amino-propane-1,3-diol. This is followed by a series of reactions including diol protection, nitro group reduction, alkylation, cyclization, and oxidation to form the key tricyclic core. The final step involves the attachment of the side chain to this core structure.

Key Precursors

The primary starting materials for the synthesis of Gepotidacin are:

-

2-chloro-6-methoxy-3-nitro-pyridine: This substituted pyridine (B92270) derivative serves as a foundational building block for the triazaacenaphthylene core.

-

2-amino-propane-1,3-diol: This molecule provides a key structural element that is incorporated into the core scaffold.

Detailed Synthesis Steps

The following sections provide a step-by-step description of the synthesis pathway, including the reagents and general conditions involved.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis is initiated by the nucleophilic aromatic substitution reaction between 2-chloro-6-methoxy-3-nitropyridine (B41990) and 2-amino-propane-1,3-diol.[1][2]

-

Reactants: 2-chloro-6-methoxy-3-nitropyridine, 2-amino-propane-1,3-diol

-

Reaction Conditions: The reaction is typically carried out in a mixture of ethanol (B145695) and water, initially at 0°C and then heated to reflux for approximately 4 hours.[2]

Step 2: Diol Protection

The resulting diol from the previous step is protected to prevent unwanted side reactions in subsequent steps. This is achieved by forming an acetal (B89532) using 2,2-dimethoxypropane.[1][2]

-

Reactant: Diol intermediate from Step 1

-

Reagents: 2,2-dimethoxypropane, p-toluenesulfonic acid (PTSA)[2]

-

Reaction Conditions: The reaction is conducted at approximately 20°C for about 20 minutes.[2]

Step 3: Nitro Group Reduction

The nitro group on the pyridine ring is reduced to an amine (aniline derivative) through catalytic hydrogenation.[1][2]

-

Reactant: Protected diol from Step 2

-

Reagents: Hydrogen gas (H₂), 10% Palladium on activated carbon (Pd/C)[2]

-

Reaction Conditions: The reaction is performed in 1,4-dioxane (B91453) at 20°C under a pressure of 760.05 Torr.[2]

Step 4: Alkylation

The newly formed aniline (B41778) derivative is then alkylated using ethyl bromoacetate.[2]

-

Reactant: Aniline derivative from Step 3

-

Reagents: Ethyl bromoacetate, potassium carbonate (K₂CO₃)[2]

-

Reaction Conditions: The reaction is carried out in N,N-dimethyl-formamide (DMF) at 20°C.[2]

Step 5: Cyclization

An intramolecular cyclization is performed to form the core tricyclic structure. Early syntheses utilized sodium hydride (NaH), which was later optimized to the safer potassium carbonate.[1][2]

-

Reactant: Alkylated intermediate from Step 4

-

Reagents: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)[1][2]

-

Reaction Conditions: With NaH, the reaction is conducted in tetrahydrofuran (B95107) (THF) for 3.25 hours. The use of K₂CO₃ in DMF represents an optimized and safer alternative.[1][2]

Step 6: Oxidation

The triazaacenaphthylene core is formed by oxidation. Initial methods employed manganese dioxide (MnO₂), but this was later improved by using a TEMPO/PhI(OAc)₂ system, which resulted in a higher yield.[1]

-

Reactant: Cyclized intermediate from Step 5

-

Reagents: Manganese dioxide (MnO₂) or TEMPO/PhI(OAc)₂[1]

-

Outcome: This step yields the core triazaacenaphthylene scaffold. The optimized process with TEMPO/PhI(OAc)₂ increased the yield from 50% to 75%.[1]

Step 7: Side Chain Addition and Final Product Formation

The final step involves the addition of the appropriate side chain to the core scaffold to yield Gepotidacin. The specifics of this step are detailed in the patent literature. Following the synthesis, Gepotidacin can be converted to a salt form, such as gepotidacin mesylate dihydrate, for improved stability and formulation.[1] A common procedure involves reacting the free base with methanesulfonic acid in acetone, followed by heating, cooling, and filtration to yield the crystalline salt.[2]

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Gepotidacin and its intermediates.

| Step | Product | Reagents/Catalyst | Yield | Reference |

| Oxidation (Initial Method) | Core Triazaacenaphthylene Scaffold | MnO₂ | <10% (cyclization and oxidation combined) | [1] |

| Oxidation (Optimized Method) | Core Triazaacenaphthylene Scaffold | TEMPO/PhI(OAc)₂ | 75% | [1] |

| Salt Formation | Crystalline this compound Dihydrate | Methanesulfonic acid, Acetone | 72.9% | [2] |

Experimental Protocols

Detailed experimental protocols are outlined in the patent literature (WO2008/128942 and WO2016/162430). The following provides a generalized summary of the key experimental procedures.

General Procedure for Salt Formation (this compound Dihydrate)

-

Gepotidacin (1 equivalent) is slurried in acetone.

-

A 3M aqueous solution of methanesulfonic acid (1 equivalent) is added to the slurry over a period of 60 minutes.

-

The slurry is heated to 50°C for 3 hours.

-

The mixture is then slowly cooled to 20°C and stirred for 5 hours.

-

Further cooling to 5°C is followed by overnight stirring.

-

The crystalline solids are collected by vacuum filtration, washed with acetone, and dried in a vacuum oven at 60°C.[2]

Visualizations

Gepotidacin Synthesis Pathway

Caption: A simplified workflow of the Gepotidacin synthesis pathway.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Gepotidacin: A Technical Deep Dive into its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin (B1671446) is a first-in-class, novel triazaacenaphthylene antibiotic that represents a significant advancement in the fight against antimicrobial resistance. It inhibits bacterial DNA replication through a distinct mechanism of action, targeting both DNA gyrase and topoisomerase IV at a novel binding site.[1][2][3] This dual-targeting mechanism confers a broad spectrum of activity against a variety of Gram-positive and Gram-negative pathogens, including many strains resistant to currently available antibiotics like fluoroquinolones.[4][5][6][7][8] This technical guide provides a comprehensive overview of the in vitro activity of gepotidacin against a wide range of clinical isolates, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility of Clinical Isolates to Gepotidacin

The following tables summarize the minimum inhibitory concentration (MIC) values of gepotidacin against various clinically relevant bacteria. The data is presented as MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (all) | 78 | 0.25 | 0.5 |

| Staphylococcus aureus (MRSA) | 54 | 0.25 | 0.5 |

| Staphylococcus aureus (MSSA) | 24 | 0.25 | 0.5 |

| Staphylococcus saprophyticus | 250 | - | 0.12 |

| Streptococcus pneumoniae | 50 | 0.25 | 0.5 |

| Streptococcus pyogenes | - | - | 0.25 |

| Enterococcus faecalis | 500 | - | 4 |

Data compiled from sources:[5][9][10][11]

Gram-Negative Aerobes

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 3560 | 2 | 2 |

| Escherichia coli (Ciprofloxacin-resistant) | 1129 | 2 | 4 |

| Escherichia coli (ESBL-producing) | 616 | 2 | 4 |

| Neisseria gonorrhoeae | 25 | 0.12 | 0.25 |

| Neisseria gonorrhoeae | 145 | 0.25 | 0.5 |

| Haemophilus influenzae | - | - | 1 |

| Moraxella catarrhalis | - | - | ≤0.06 |

| Klebsiella pneumoniae | 500 | - | 32 |

| Proteus mirabilis | 250 | - | 16 |

| Citrobacter spp. | 250 | - | 8 |

| Enterobacter cloacae | 500 | - | 32 |

Data compiled from sources:[5][11][12][13][14][15][16][17]

Anaerobic Bacteria

| Organism Group | No. of Isolates | MIC90 (µg/mL) |

| Gram-positive anaerobes | 225 | 2 |

| Gram-negative anaerobes | 333 | 4 |

| Bacteroides spp. | - | 4 |

| Prevotella spp. | - | 4 |

| Clostridium perfringens | 101 | 0.5 |

Data compiled from sources:[5][18][19][20][21]

Experimental Protocols

The in vitro activity of gepotidacin is primarily determined using standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The most common methods employed are broth microdilution and agar (B569324) dilution.

Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies. A suspension of the bacteria is then prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: Gepotidacin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of gepotidacin that completely inhibits visible growth of the organism.

Agar Dilution

This method is recommended for fastidious organisms like Neisseria gonorrhoeae.[12]

-

Plate Preparation: A series of agar plates (e.g., GC agar with supplements for N. gonorrhoeae) containing serial twofold dilutions of gepotidacin are prepared.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

-

Incubation: Plates are incubated at 35-37°C in a CO2-enriched atmosphere for 20-24 hours.

-

MIC Determination: The MIC is the lowest concentration of gepotidacin that prevents the growth of more than one colony.

Quality Control

Quality control is performed concurrently with each test run using reference strains, such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Neisseria gonorrhoeae ATCC 49226, to ensure the accuracy and reproducibility of the results.[12]

Visualizations

Mechanism of Action of Gepotidacin

Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] It binds to a novel site on the enzyme-DNA complex, which is distinct from that of fluoroquinolones.[1] This binding traps the enzyme-DNA complex, leading to an accumulation of single-stranded DNA breaks and subsequent inhibition of DNA replication, ultimately resulting in bacterial cell death.[2][22]

Caption: Mechanism of action of Gepotidacin.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of clinical isolates to gepotidacin using broth microdilution.

Caption: Broth microdilution susceptibility testing workflow.

Conclusion

Gepotidacin demonstrates potent in vitro activity against a broad range of clinically significant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its novel mechanism of action, targeting both DNA gyrase and topoisomerase IV, makes it a promising therapeutic option for treating infections where resistance to existing antimicrobial agents is a concern. The standardized methodologies for susceptibility testing provide a reliable framework for monitoring its activity and guiding clinical use. Further clinical investigations and ongoing surveillance are crucial to fully elucidate the therapeutic potential of gepotidacin in the evolving landscape of antimicrobial resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. blujepahcp.com [blujepahcp.com]

- 4. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmilabs.com [jmilabs.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ihma.com [ihma.com]

- 17. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. scilit.com [scilit.com]

- 22. pubs.acs.org [pubs.acs.org]

Gepotidacin Mesylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepotidacin (B1671446) is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. This document provides a comprehensive technical overview of the solubility and stability characteristics of gepotidacin mesylate, a salt form under clinical development. The information is intended to support research and development activities by providing key data and experimental methodologies.

Solubility Characteristics

This compound has been characterized in various aqueous and organic media. Its solubility is influenced by the pH of the medium and the solid-state form of the drug substance. The dihydrate form is the most thermodynamically stable crystalline form at ambient temperatures.

Quantitative Solubility Data

The solubility of this compound dihydrate (Form 1) has been determined in simulated biological fluids to understand its behavior in the gastrointestinal tract.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| Simulated Gastric Fluid (SGF) | 1.6 | 20-25 | > 25 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 20-25 | ~ 1.5 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.8 | 20-25 | ~ 4.5 |

| Dimethyl Sulfoxide (DMSO) | N/A | Ambient | 11 |

| Water | N/A | Ambient | Insoluble |

| Ethanol | N/A | Ambient | Insoluble |

Experimental Protocol: Equilibrium Solubility in Simulated Biological Fluids

This protocol outlines the determination of the equilibrium solubility of this compound dihydrate.

Materials:

-

This compound dihydrate (Form 1)

-

Simulated Gastric Fluid (SGF), pH 1.6

-

Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

-

Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.8

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound dihydrate to a series of vials.

-

Add a known volume of the respective simulated fluid (SGF, FaSSIF, or FeSSIF) to each vial.

-

Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (20-25°C).

-

Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of gepotidacin.

-

Calculate the solubility in mg/mL.

Stability Characteristics

The stability of this compound is a critical parameter for its formulation, storage, and handling. The dihydrate form is the most stable crystalline form under ambient conditions.

Crystalline Forms and Stability

This compound can exist in multiple crystalline forms, including an anhydrate, a monohydrate, and a dihydrate. The dihydrate (Form 1) is the most thermodynamically stable form at room temperature.[1] The anhydrate form is unstable under ambient conditions and will likely convert to a hydrated form in the presence of moisture.[1]

Storage and Handling Recommendations

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

| Storage Condition | Form | Duration |

| -20°C | Powder | 3 years |

| -80°C | In DMSO | 1 year |

| -20°C | In DMSO | 1 month |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for assessing the stability of this compound and separating it from potential degradation products. While a specific validated stability-indicating method for gepotidacin is not publicly available, the following outlines a general approach based on common practices for similar molecules.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient would need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: e.g., 30°C.

-

Detection Wavelength: To be determined based on the UV spectrum of gepotidacin.

-

Injection Volume: e.g., 10 µL.

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified time.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time. Dissolve the sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or white light for a specified duration.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent gepotidacin peak and from each other.

Mechanism of Action Visualization

Gepotidacin exerts its antibacterial effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is believed to reduce the potential for the development of bacterial resistance.

Caption: Mechanism of action of gepotidacin in a bacterial cell.

Caption: Workflow for equilibrium solubility determination.

Caption: Workflow for a forced degradation study.

References

The Pharmacokinetics and Pharmacodynamics of Gepotidacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin (B1671446) is a first-in-class, novel triazaacenaphthylene bacterial topoisomerase inhibitor. It exhibits a unique mechanism of action, targeting both DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit), which are essential for bacterial DNA replication.[1][2][3] This dual-targeting mechanism is distinct from that of fluoroquinolones and confers activity against a broad spectrum of pathogens, including strains resistant to existing antibiotic classes.[1][2] Developed by GlaxoSmithKline, gepotidacin (brand name Blujepa) has been approved for the treatment of uncomplicated urinary tract infections (uUTI) and uncomplicated urogenital gonorrhea.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of gepotidacin, compiling data from key preclinical and clinical studies.

Pharmacokinetics

Gepotidacin is administered orally and is rapidly absorbed.[1][5] Its pharmacokinetic profile has been characterized in healthy adults, adolescents, and populations with renal or hepatic impairment.

Absorption and Distribution

Following oral administration, gepotidacin reaches peak plasma concentrations (Tmax) in approximately 1.0 to 4.0 hours.[5][6] Systemic exposure, as measured by maximum concentration (Cmax) and area under the concentration-time curve (AUC), increases proportionally with the dose.[1][5] A moderate-fat meal does not significantly affect its absorption.[1][5]

Gepotidacin has a mean steady-state volume of distribution (Vss) of 172.9 liters, indicating extensive distribution into tissues.[1] Plasma protein binding is low to moderate, ranging from 25% to 41%.[1]

Metabolism and Excretion

The primary metabolic pathway for gepotidacin is through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] A minor metabolite, M4, accounts for approximately 11% of the circulating drug.[1]

Excretion occurs through both fecal and urinary routes. Approximately 52% of the administered dose is excreted in the feces (with 30% as unchanged drug) and about 31% in the urine (with 20% as unchanged drug).[1] The terminal elimination half-life is approximately 9.3 hours.[1]

Drug-Drug Interactions

Coadministration of gepotidacin with strong inhibitors of CYP3A4 can increase its exposure, while strong inducers of CYP3A4 can decrease it.[1][7] A weak drug-drug interaction was observed with the potent CYP3A4 inhibitor itraconazole, leading to a 48-50% increase in gepotidacin AUC.[7] Conversely, coadministration with the strong CYP3A4 inducer rifampicin (B610482) resulted in a clinically significant 52% decrease in gepotidacin plasma AUC.[7] Gepotidacin has also shown the potential to inhibit certain drug transporters in vitro.[1] It demonstrated weak CYP3A4 inhibition with midazolam (less than a 2-fold increase in AUC).[7] While not a significant perpetrator of P-glycoprotein (P-gp) inhibition, it did increase the maximum plasma concentration of digoxin (B3395198) by 53%.[7]

Pharmacokinetic Parameters in Different Populations

Pharmacokinetic parameters have been evaluated in various populations, with key findings summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of Gepotidacin in Healthy Adults

| Dose | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference |

| 1500 mg | 4200 | 22800 (AUC0-12) | 2.0 | 9.3 | [1] |

| 100-3000 mg | Dose-proportional increase | Dose-proportional increase | 1.0 - 4.0 | 5.97 - 19.2 | [5][6] |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Gepotidacin in Healthy Adults

| Dose Regimen | Cmax,ss (ng/mL) | AUC0-12,ss (ng·h/mL) | Trough,ss (ng/mL) | Accumulation Ratio | Reference |

| 1500 mg q12h | 4200 | 22800 | Not Reported | ~1.4 | [1][8] |

Table 3: Pharmacokinetic Parameters of Gepotidacin in Special Populations

| Population | Key Findings | Reference |

| Adolescents | Single-dose mean Cmax was ~27% higher than in adults, with comparable AUC. After two doses, mean Cmax was similar to adults, but mean AUC was ~35% higher. | [9] |

| Renal Impairment | Gepotidacin exposure increases with the severity of renal impairment. | [1] |

| Hepatic Impairment | The mean fraction of gepotidacin dose excreted in urine increased with the severity of hepatic impairment. | [10] |

Pharmacodynamics

The pharmacodynamic profile of gepotidacin has been characterized through in vitro susceptibility testing and in vivo infection models. The primary pharmacodynamic index associated with efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).

Mechanism of Action

Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] It binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, preventing them from carrying out their functions in DNA replication, transcription, and cell division.[1] This dual-targeting mechanism is well-balanced and distinct from that of fluoroquinolones, which also target these enzymes but at different sites.[2][8] This novel binding mode allows gepotidacin to be effective against many fluoroquinolone-resistant strains.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Oral gepotidacin for the treatment of uncomplicated urogenital gonorrhoea (EAGLE-1): a phase 3 randomised, open-label, non-inferiority, multicentre study - Articles - Gynecology · Urology | healthbook [healthbook.org]

- 5. Clinical assessment of gepotidacin (GSK2140944) as a victim and perpetrator of drug–drug interactions via CYP3A metabolism and transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Clinical assessment of gepotidacin (GSK2140944) as a victim and perpetrator of drug-drug interactions via CYP3A metabolism and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gsk.com [gsk.com]

Gepotidacin: An In-depth Technical Guide to the Mechanisms of Bacterial Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin (B1671446) is a first-in-class, novel triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a unique mechanism of action.[1][2] It is currently in development for the treatment of uncomplicated urinary tract infections (uUTIs) and gonorrhea.[3] Gepotidacin targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][4] This dual-targeting mechanism is designed to have a low propensity for the development of resistance.[2][5] This technical guide provides a comprehensive overview of the known mechanisms of bacterial resistance to gepotidacin, with a focus on target site mutations and the role of efflux pumps.

Core Resistance Mechanisms

The primary mechanisms of bacterial resistance to gepotidacin identified to date are:

-

Target Site Mutations: Alterations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).

-

Efflux Pumps: Active transport of the drug out of the bacterial cell.

A key characteristic of gepotidacin is its well-balanced, dual-targeting of both gyrase and topoisomerase IV.[6][7] This means that for a clinically significant increase in the minimum inhibitory concentration (MIC), mutations in both targets are typically required.[8]

Target Site Mutations

Mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC are the most significant contributors to gepotidacin resistance.

-

gyrA Mutations: In Escherichia coli, mutations at positions such as S83L and D87N in GyrA are common in fluoroquinolone-resistant strains and can affect gepotidacin susceptibility, although often to a lesser degree.[8]

-

parC Mutations: Similarly, mutations in parC, such as S80I, contribute to reduced susceptibility.[8]

-

Double Mutations: The combination of mutations in both gyrA and parC leads to a more substantial increase in gepotidacin MIC values.[8] For instance, in E. coli, isolates with double mutations in gyrA (S83L, D87N) and a single mutation in parC (S80I) show significantly higher MICs compared to wild-type or single-mutant strains.[4]

Efflux Pumps

Efflux pumps can contribute to a modest increase in gepotidacin MICs (typically 2- to 4-fold).[2] In E. coli, the AcrAB-TolC efflux system has been shown to recognize gepotidacin as a substrate.[9][10] While efflux alone may not confer high-level resistance, it can act as a precursor to the development of target site mutations by allowing bacteria to survive at low antibiotic concentrations, thereby increasing the opportunity for mutations to arise.[2]

Quantitative Data on Gepotidacin Resistance

The following tables summarize the available quantitative data on gepotidacin activity against various bacterial isolates and the impact of resistance mechanisms.

Table 1: Gepotidacin Minimum Inhibitory Concentrations (MICs) against Key Pathogens

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 1000 | 1 | 4 | 0.12 - 64 |

| Staphylococcus saprophyticus | 250 | 0.12 | 0.12 | Not Reported |

| Klebsiella pneumoniae | 500 | 4 | 16 | 0.5 - >128 |

| Enterococcus faecalis | 500 | Not Reported | Not Reported | Not Reported |

| Proteus mirabilis | 250 | Not Reported | Not Reported | 0.25 - 128 |

| Citrobacter spp. | 250 | Not Reported | Not Reported | 0.5 - 128 |

Data sourced from a global surveillance study.[11]

Table 2: Impact of Fluoroquinolone Resistance Mechanisms on Gepotidacin MICs in E. coli

| Genotype | No. of Isolates | Gepotidacin MIC50 (µg/mL) | Gepotidacin MIC90 (µg/mL) |

| Fluoroquinolone-Susceptible | Not Specified | 2 | 4 |

| Fluoroquinolone-Not Susceptible | 415 | 2 | 4 |

| - gyrA S83L + D87N & parC S80I | 124 | 2 | 4 |

| - Plasmid-mediated qnr genes | 47 | 8 | 16 |

| - aac-(6')-Ib-cr | 74 | 2 | 4 |

Data from a study on E. coli causing urinary tract infections.[4]

Table 3: Impact of Fluoroquinolone Resistance Mechanisms on Gepotidacin MICs in K. pneumoniae

| Genotype | No. of Isolates | Gepotidacin MIC50 (µg/mL) | Gepotidacin MIC90 (µg/mL) |

| Fluoroquinolone-Susceptible | Not Specified | 4 | 8 |

| Fluoroquinolone-Not Susceptible | 326 | 8 | 32 |

| - Wild-type QRDR + qnr genes | Not Specified | 16 | 32 |

| - QRDR mutations (no qnr) | Not Specified | 16 | 32 |

Data from a study on K. pneumoniae urinary tract infection isolates.[5]

Table 4: Gepotidacin Enzyme Inhibition

| Enzyme | Organism | Assay | IC50 (µM) |

| DNA Gyrase | E. coli | Supercoiling | 0.32 ± 0.17 |

| Topoisomerase IV | E. coli | Decatenation | 0.34 ± 0.09 |

| DNA Gyrase | N. gonorrhoeae | Supercoiling | ~0.047 |

| Topoisomerase IV | N. gonorrhoeae | Decatenation | Not Specified |

Data for E. coli[6] and N. gonorrhoeae[12].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (according to CLSI guidelines): [1][11]

-

Preparation of Gepotidacin Stock Solution: Prepare a stock solution of gepotidacin in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the gepotidacin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted gepotidacin with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of gepotidacin that completely inhibits visible bacterial growth.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.[6][13]

-

Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase (GyrA and GyrB subunits), ATP, and reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 175 mM KGlu, 50 µg/mL BSA).

-

Gepotidacin Addition: Add varying concentrations of gepotidacin to the reaction mixtures. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for a sufficient time (e.g., 45-60 minutes) to allow for supercoiling in the control reaction.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Quantify the amount of supercoiled DNA to determine the inhibitory effect of gepotidacin and calculate the IC50 value.

Whole-Genome Sequencing (WGS) of Resistant Isolates

WGS is employed to identify the genetic basis of resistance in bacterial isolates that exhibit elevated MICs to gepotidacin.[14][15]

-

DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the resistant bacterium using a commercial DNA extraction kit.

-

Library Preparation: Prepare a sequencing library from the extracted DNA. This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.

-

Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Genome Assembly: Assemble the reads into a draft genome sequence.

-

Variant Calling: Align the assembled genome to a reference genome of a susceptible strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

-

Gene Annotation: Annotate the genome to identify genes, including those known to be involved in antibiotic resistance (e.g., gyrA, gyrB, parC, parE, and efflux pump genes).

-

Resistance Gene Detection: Use databases such as the Comprehensive Antibiotic Resistance Database (CARD) to identify acquired resistance genes.

-

Visualizations

Caption: Overview of Gepotidacin's mechanism of action and resistance pathways.

Caption: Experimental workflow for characterizing gepotidacin resistance.

Caption: Logical relationship of mutations and resistance phenotype.

References

- 1. benchchem.com [benchchem.com]

- 2. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmilabs.com [jmilabs.com]

- 5. jmilabs.com [jmilabs.com]

- 6. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including subsets with molecularly characterized resistance mechanisms and genotypes/epidemiological clones, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Topoisomerase Inhibitors: Evaluating the Potency of Gepotidacin and Zoliflodacin in Fluoroquinolone-Resistant Escherichia coli upon tolC Inactivation and Differentiating Their Efflux Pump Substrate Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ihma.com [ihma.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. Genomic sequencing of Neisseria gonorrhoeae to respond to the urgent threat of antimicrobial-resistant gonorrhea - PMC [pmc.ncbi.nlm.nih.gov]

Gepotidacin's Novel Binding Mechanism: A Technical Guide to its Interaction with DNA Gyrase and Topoisomerase IV

For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism of gepotidacin (B1671446), a first-in-class triazaacenaphthylene antibiotic, with its bacterial targets: DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of antimicrobial research and development.

Executive Summary

Gepotidacin presents a significant advancement in the fight against antimicrobial resistance. Its novel mechanism of action, characterized by a well-balanced dual-targeting of DNA gyrase and topoisomerase IV, distinguishes it from existing antibiotic classes, including fluoroquinolones.[1] This guide will dissect the specific binding sites, present quantitative data on enzyme inhibition and DNA cleavage, detail the experimental protocols used to elucidate these interactions, and provide visual representations of the underlying molecular and experimental workflows.

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Gepotidacin exerts its bactericidal effect by inhibiting the essential functions of two bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[2] Gepotidacin binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[2][4] This interaction occurs within a distinct pocket located between the scissile DNA bonds, a binding site different from that of fluoroquinolones.[2][5][6]

A key differentiator of gepotidacin's mechanism is the induction of single-stranded DNA breaks, in contrast to the double-stranded breaks caused by fluoroquinolones.[1][7] This unique mode of action may contribute to a different cellular response and a lower propensity for the development of resistance.[1][8] For significant resistance to emerge, concurrent mutations in both target enzymes are typically required.[8][9]

Quantitative Analysis of Gepotidacin's Activity

The potency of gepotidacin against its target enzymes has been quantified through various biochemical assays. The following tables summarize the key inhibitory and cleavage-inducing concentrations for gepotidacin against enzymes from different bacterial species.

| Enzyme Target | Bacterial Species | Assay Type | IC50 (µM) | Reference |

| DNA Gyrase | Staphylococcus aureus | DNA Supercoiling | ≈ 0.047 | |

| DNA Gyrase | Staphylococcus aureus | Relaxation of Positively Supercoiled DNA | ≈ 0.6 | |

| DNA Gyrase | Escherichia coli | DNA Supercoiling | 0.32 ± 0.17 | [9] |

| Topoisomerase IV | Escherichia coli | DNA Decatenation | Not specified, but potent inhibition at sub-micromolar concentrations | [1] |

| DNA Gyrase | Neisseria gonorrhoeae | DNA Supercoiling | 5.1 ± 2.3 | [8] |

| Topoisomerase IV | Neisseria gonorrhoeae | DNA Decatenation | 1.8 ± 1.3 | [8] |

Table 1: Inhibitory Concentration (IC50) of Gepotidacin against DNA Gyrase and Topoisomerase IV. IC50 represents the concentration of gepotidacin required to inhibit 50% of the enzyme's catalytic activity.

| Enzyme Target | Bacterial Species | Assay Type | CC50 (µM) | Reference |

| DNA Gyrase | Escherichia coli | Single-Stranded DNA Cleavage | 2.18 ± 0.77 | [7] |

Table 2: Cleavage Complex Formation (CC50) of Gepotidacin. CC50 represents the concentration of gepotidacin required to induce 50% of the maximal DNA cleavage.

Gepotidacin's Binding Site and Interaction Model

X-ray crystallography and molecular modeling studies have provided a detailed view of the gepotidacin binding site.[6][10] A single molecule of gepotidacin binds in a pocket formed at the interface of the two GyrA subunits of DNA gyrase or the two ParC subunits of topoisomerase IV, positioned midway between the two DNA cleavage sites.[9][10] This binding pocket is largely hydrophobic.[6] A notable non-hydrophobic interaction is a salt bridge formed between gepotidacin and a key aspartic acid residue: Asp82 in the GyrA subunit of E. coli DNA gyrase and Asp79 in the ParC subunit of E. coli topoisomerase IV.[6]

Mutations in these key residues, such as GyrA D90 in N. gonorrhoeae and ParC D86N in N. gonorrhoeae, have been shown to significantly reduce gepotidacin's activity against the respective enzymes.[8]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of gepotidacin with DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP, and the inhibition of this activity by gepotidacin.

Materials:

-

Enzyme: Purified E. coli or S. aureus DNA gyrase.

-

Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL).

-

Assay Buffer (5X): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

-

Gepotidacin: Stock solution in an appropriate solvent (e.g., DMSO).

-

Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

-

Chloroform/isoamyl alcohol (24:1 v/v).

-

Agarose (B213101) Gel (1%) in TAE or TBE buffer.

-

Ethidium (B1194527) Bromide Staining Solution (1 µg/mL).

Procedure:

-

On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of gepotidacin or solvent control to the tubes.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 Unit).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of GSTEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of supercoiled DNA in each lane to determine the IC50 of gepotidacin.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles, and the inhibition of this process by gepotidacin.

Materials:

-

Enzyme: Purified E. coli or S. aureus topoisomerase IV.

-

Substrate: Kinetoplast DNA (kDNA) from Crithidia fasciculata (100 ng/µL).

-

Assay Buffer (5X): 50 mM HEPES-KOH (pH 7.9), 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, and 50 µg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM NaCl, 2 mM DTT, 1 mM EDTA, and 50% (v/v) glycerol.

-

Gepotidacin: Stock solution in an appropriate solvent.

-

Stop Solution/Loading Dye (GSTEB).

-

Chloroform/isoamyl alcohol (24:1 v/v).

-

Agarose Gel (1%) in TAE or TBE buffer.

-

Ethidium Bromide Staining Solution (1 µg/mL).

Procedure:

-

On ice, prepare a reaction mixture containing 5X Assay Buffer, kDNA, and sterile water.

-

Aliquot the mixture into microcentrifuge tubes.

-

Add varying concentrations of gepotidacin or solvent control.

-

Initiate the reaction by adding a pre-determined amount of topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and process the samples as described for the supercoiling assay.

-

Load the aqueous phase onto a 1% agarose gel. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

-

Perform electrophoresis, stain, and visualize the gel.

-

The disappearance of the minicircle bands indicates inhibition of decatenation. Quantify the bands to determine the IC50.

DNA Cleavage Assay

This assay determines the ability of gepotidacin to stabilize the covalent complex between the topoisomerase and the DNA, resulting in DNA cleavage.

Materials:

-

Enzyme: Purified DNA gyrase or topoisomerase IV.

-

Substrate: Supercoiled plasmid DNA (e.g., pBR322).

-

Assay Buffer (5X): Similar to supercoiling/decatenation buffers, but may vary.

-

Gepotidacin: Stock solution.

-

SDS Solution (e.g., 10%).

-

Proteinase K.

-

Stop Solution/Loading Dye.

-

Agarose Gel (1%).

-

Ethidium Bromide Staining Solution.

Procedure:

-

Prepare reaction mixtures with buffer, supercoiled plasmid DNA, and varying concentrations of gepotidacin.

-

Add the enzyme to initiate the reaction.

-

Incubate at 37°C for a specified time to allow for cleavage complex formation.

-

Stop the enzymatic reaction and reveal the DNA breaks by adding SDS, followed by proteinase K to digest the covalently attached protein.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate supercoiled, nicked (single-strand break), and linear (double-strand break) DNA.

-

Stain and visualize the gel. Gepotidacin will show an increase in the nicked circular DNA band.

-

Quantify the different DNA forms to determine the concentration of gepotidacin that produces the maximum amount of cleaved product (CC50).

Conclusion

Gepotidacin's unique, well-balanced, dual-targeting mechanism of action against DNA gyrase and topoisomerase IV, coupled with its distinct binding mode that induces single-stranded DNA breaks, positions it as a promising new agent in the treatment of bacterial infections. The detailed understanding of its interaction at the molecular level, supported by the robust quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for further research and development in the field of novel antibacterials. The low propensity for target-mediated resistance further underscores its potential clinical value.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 3. DNA gyrase supercoiling inhibition assay [bio-protocol.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

Crystalline Forms of Gepotidacin Mesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Gepotidacin (B1671446) is a first-in-class, novel triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] It is formulated as a mesylate salt for oral administration.[1] The solid-state properties of the active pharmaceutical ingredient (API) are critical for drug product development, manufacturing, stability, and bioavailability. This technical guide provides an in-depth overview of the known crystalline forms of gepotidacin mesylate, presenting key analytical data and the experimental protocols used for their characterization.

Summary of Crystalline Forms

This compound has been shown to exist in multiple crystalline forms, including a dihydrate, an anhydrate, and a monohydrate.[5][6] The dihydrate form is reported to be the most thermodynamically stable form at ambient temperature.[6]

Data Presentation

The following tables summarize the quantitative data for the characterized crystalline forms of this compound.

Table 1: Powder X-ray Diffraction (PXRD) Data

| Crystalline Form | Characteristic 2θ Angles (°) [Cu Kα radiation] | Reference |

| This compound Dihydrate (Form 1) | 9.0, 11.5, 13.4, 14.3, 14.9, 15.5, 17.6, 18.6, 20.7 | [5] |

| This compound Anhydrate (Form 2) | 7.1, 9.7, 12.1, 14.2, 15.2, 17.3, 20.2 | [5][7] |

| This compound Monohydrate | 5.6, 7.1, 8.8, 11.2, 13.0, 13.7, 20.1, 21.6, 23.3 | [5] |

Table 2: Thermal Analysis Data

| Crystalline Form | Technique | Key Observations | Reference |

| This compound Dihydrate (Form 1) | TGA | Approximately 6% weight loss between 30-130 °C | [5] |

| This compound Anhydrate (Form 2) | DSC | Endotherm with an onset temperature of approximately 201 °C | [5] |

| This compound Anhydrate (Form 2) | TGA | Approximately 2% weight loss between 25-200 °C | [5] |

Table 3: Single-Crystal X-ray Diffraction (SCXRD) Data

| Crystalline Form | Space Group | Unit Cell Parameters | Volume (ų) | Z' | Molecules/Unit Cell | Calculated Density (g/cm³) | Reference |

| This compound Dihydrate (Form 1) | P2₁2₁2₁ | a = Not Reported, b = Not Reported, c = Not Reported, α = 90°, β = 90°, γ = 90° | 2759.7(4) | 1 | 4 | 1.398 | [5] |

| This compound Anhydrate (Form 2) | P2₁ | a = 12.3921(7) Å, b = 7.0262(4) Å, c = 14.6536(9) Å, α = 90°, β = 95.0077(13)°, γ = 90° | 1271.01(13) | 1 | 2 | 1.423 | [5] |

Experimental Protocols

The following methodologies are based on the procedures described in the cited literature for the characterization of this compound crystalline forms.

Powder X-ray Diffraction (PXRD)

-

Instrument: PANalytical Empyrean diffractometer.[5]

-

Radiation: Cu Kα.[5]

-

Sample Preparation: Samples were mounted on Si zero-background wafers.[5]

Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments Q200 differential scanning calorimeter.[5]

-

Heating Rate: 10 °C/min.[5]

-

Sample Pans: Crimped aluminum pans.[5]

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.[5]

Thermogravimetric Analysis (TGA)

-

Instrument: TA Instruments Q50 or Q5000 thermogravimetric analyzer.[5]

-

Heating Rate: 10 °C/min.[5]

-

Purge Gas: Nitrogen at a flow rate of 25 mL/min or 60 mL/min.[5]

Single-Crystal X-ray Diffraction (SCXRD)

-

Instrument: Bruker D8 Venture system.[5]

-

Radiation Source: Incoatec microfocus 3.0 Cu Kα Source.[5]

-

Data Collection and Processing: Data collection and unit cell indexing were performed using the APEX3 v2017.3-0 suite. Processing of the measured intensity data was carried out with SAINT V8.[5]

-

Sample Preparation for Dihydrate (Form 1): A single crystal was prepared by slow cooling from a solution of this compound in a water/2-propanol mixture.[5]

-

Sample Preparation for Anhydrate (Form 2): A single crystal of this compound anhydrate was prepared by slow cooling from a 2-propanol solution.[5]

Interconversion of Crystalline Forms

A key relationship observed is the conversion of the anhydrate Form 2 to the dihydrate Form 1. This conversion occurs under ambient conditions within an hour and is driven by the uptake of atmospheric moisture. Dynamic Vapor Sorption (DVS) analysis of the anhydrate form shows a critical relative humidity at 60%, with a 4.8% water uptake, indicating the conversion to the dihydrate.[5]

Conclusion

The solid-state landscape of this compound is characterized by the existence of at least three crystalline forms: a dihydrate (Form 1), an anhydrate (Form 2), and a monohydrate. The dihydrate is the most stable form under ambient conditions, and the anhydrate readily converts to the dihydrate in the presence of moisture. A thorough understanding and control of these crystalline forms are essential for the consistent manufacturing and performance of gepotidacin drug products.

References

- 1. Gepotidacin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drugs.com [drugs.com]

- 4. Gepotidacin | topoisomerase II Inhibitor | TargetMol [targetmol.com]

- 5. WO2021219637A1 - Crystalline forms of gepotidacin - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Gepotidacin Mesylate for Uncomplicated Urinary Tract Infections: A Technical Guide

Executive Summary

Gepotidacin (B1671446) is a first-in-class, oral, bactericidal, triazaacenaphthylene antibiotic with a novel mechanism of action for the treatment of uncomplicated urinary tract infections (uUTIs).[1][2][3] It inhibits bacterial DNA replication through a distinct binding site, providing well-balanced inhibition of two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[4][5][6] This dual-targeting mechanism confers activity against a broad spectrum of uropathogens, including isolates resistant to current standard-of-care antibiotics like fluoroquinolones.[4][7][8] Pivotal Phase 3 trials, EAGLE-2 and EAGLE-3, have demonstrated the non-inferiority and, in the case of EAGLE-3, superiority of gepotidacin compared to nitrofurantoin (B1679001), a first-line treatment for uUTIs.[1][9][10] With a manageable safety profile and a low potential for resistance development, gepotidacin represents a significant advancement and a much-needed new therapeutic option for one of the most common infections in women.[1][4] This document provides a comprehensive technical overview of gepotidacin, including its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic profile, clinical efficacy, and key experimental methodologies.

Introduction

Uncomplicated urinary tract infections (uUTIs), primarily acute cystitis, are among the most prevalent bacterial infections, particularly in women.[1][11] The increasing prevalence of antibiotic resistance among uropathogens, especially Escherichia coli, to commonly prescribed agents like trimethoprim-sulfamethoxazole and fluoroquinolones, presents a significant challenge to effective treatment.[4][11][12] This has created an urgent unmet medical need for new antibiotics with novel mechanisms of action.[1][4]